N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide” is a chemical compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , has been extensively studied. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents . Oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has also been reported .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have been conducted on the synthesis of thiazolo[3,2-a]pyrimidin derivatives, highlighting their potential antimicrobial activities. For instance, novel benzothiazole pyrimidine derivatives have shown significant in vitro antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Maddila et al., 2016). Similarly, other studies have synthesized new thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents, showing promising biological activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Anticancer Activity
Research into thiazolo[4,5-d]pyrimidine derivatives has also indicated potential therapeutic applications in cancer treatment. A study evaluated new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their anticancer activity, finding several compounds with significant antiproliferative activity against a variety of human cancer cell lines (Becan et al., 2022). This suggests the potential of thiazolo[3,2-a]pyrimidin-6-yl derivatives in the development of new anticancer drugs.
Anti-inflammatory and Analgesic Activities
The exploration of thiazolo[3,2-a]pyrimidine derivatives extends to their potential anti-inflammatory and analgesic properties. A study on the synthesis of monocyclic, bicyclic, and tricyclic pyrimidine derivatives revealed some compounds exhibiting good anti-inflammatory and analgesic activities, comparable to standard drugs in certain assays (Sondhi et al., 2005). Another research focused on synthesizing and evaluating newer thiazolo[3,2-a] pyrimidines for anti-inflammatory and antinociceptive activity, identifying compounds with significant effects and lower ulcerogenic activity compared to existing treatments (Alam et al., 2010).
Future Directions
The future directions for research on this compound and its derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of new medicines based on these compounds . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They have been found to regulate the action of calcium channels and act as glutamate receptor antagonists .
Mode of Action
Thiazolopyrimidines are known to interact with their targets, such as calcium channels and glutamate receptors, to induce changes in cellular function . The interaction with these targets can lead to a variety of effects, including anti-inflammatory, antiparkinsonian, and antiherpes activity .
Biochemical Pathways
Given its potential role as a regulator of calcium channels and a glutamate receptor antagonist, it can be inferred that this compound may influence pathways related to calcium signaling and glutamatergic neurotransmission .
Result of Action
Based on the known activities of thiazolopyrimidines, it can be inferred that this compound may have potential anti-inflammatory, antiparkinsonian, and antiherpes effects .
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBBTJAJHLIPGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.